Methyl 2-(1H-indol-2-yl)acetate
Overview
Description
“Methyl 2-(1H-indol-2-yl)acetate” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, ethyl 2-(2-(1H-indol-3-yl) derivatives were synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate . Another study reported the use of N-Alkylanilines in excess to avoid the formation of bis (indolyl)alkanes .Chemical Reactions Analysis
Indole derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of 1H- and 2H-indazoles via consecutive formation of C–N and N–N bonds . Another study discussed the hydrolysis of esters .Physical And Chemical Properties Analysis
“Methyl 2-(1H-indol-2-yl)acetate” has a molecular weight of 189.210, a density of 1.2±0.1 g/cm3, a boiling point of 341.8±17.0 °C at 760 mmHg, and a melting point of 50-52 °C .Scientific Research Applications
Regioselective Addition in Organic Synthesis
Methyl 2-(1H-indol-2-yl)acetate and related compounds participate in regioselective addition reactions with aromatic amines. This process occurs at the activated exocyclic C=C bond, producing compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This highlights its role in creating specific organic structures with potential pharmaceutical applications (Koz’minykh et al., 2006).
Novel Oxidation Processes
Studies have shown that methyl 2-(1H-indol-2-yl)acetate undergoes novel oxidation reactions. These processes are critical in the synthesis of functionalized indolenines and other derivatives, demonstrating the compound's versatility in organic chemistry and potential use in synthesizing diverse bioactive molecules (Morales-Ríos et al., 1993).
Corrosion Inhibition
A derivative of methyl 2-(1H-indol-2-yl)acetate has been synthesized and found to be a highly effective inhibitor of corrosion for C38 steel in hydrochloric acid solutions. This application is significant for industrial processes, highlighting the compound's potential in materials science (Missoum et al., 2013).
Biological Evaluation
Methyl 2-(1H-indol-2-yl)acetate derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. This suggests potential applications in pharmaceutical research and drug development (Muralikrishna et al., 2014).
Diastereomer Studies
The compound has been used to study the interconversion of diastereomers in solution, contributing to the understanding of stereochemistry in organic compounds. Such studies are essential for the development of enantiomerically pure pharmaceuticals (Renzetti et al., 2015).
Synthesis of Bioactive Compounds
Methyl 2-(1H-indol-2-yl)acetate has been used in the synthesis of various bioactive compounds, including anti-inflammatory drugs. This demonstrates its role in the development of new therapeutic agents (Shi et al., 2012).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “Methyl 2-(1H-indol-2-yl)acetate” and similar compounds could have potential applications in various fields, including medicinal chemistry.
properties
IUPAC Name |
methyl 2-(1H-indol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOWDBYBUEVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448769 | |
Record name | 1H-Indole-2-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1H-indol-2-yl)acetate | |
CAS RN |
21422-40-2 | |
Record name | 1H-Indole-2-acetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21422-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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